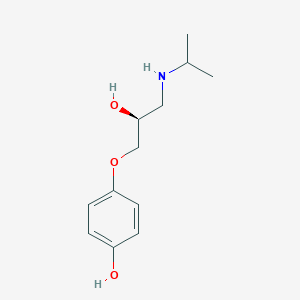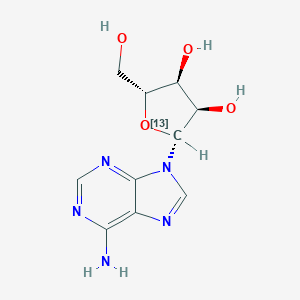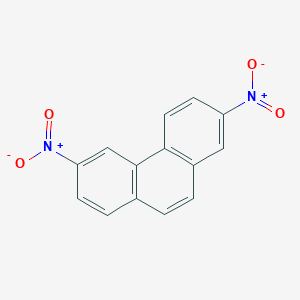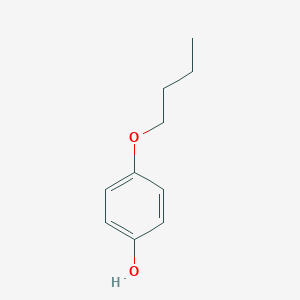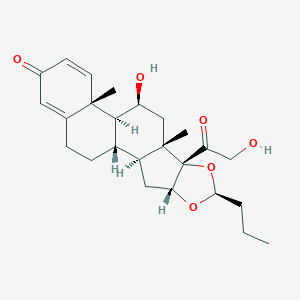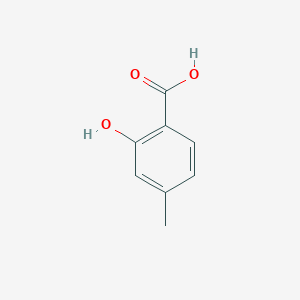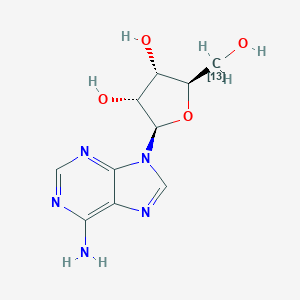
(S)-Piperazine-2-carboxylic acid dihydrochloride
描述
(S)-Piperazine-2-carboxylic acid dihydrochloride is a chiral compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Piperazine-2-carboxylic acid dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions under controlled conditions. The use of high-purity reagents and optimized reaction parameters ensures the efficient production of this compound with high yield and purity.
化学反应分析
Types of Reactions
(S)-Piperazine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines. Substitution reactions can result in a variety of functionalized piperazine derivatives.
科学研究应用
(S)-Piperazine-2-carboxylic acid dihydrochloride has numerous scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a ligand in binding studies.
Medicine: It has potential therapeutic applications due to its biological activity, including its use in the development of new drugs.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of (S)-Piperazine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to (S)-Piperazine-2-carboxylic acid dihydrochloride include other piperazine derivatives such as:
- Piperazine-1-carboxylic acid
- Piperazine-2,5-dione
- N-Methylpiperazine
Uniqueness
What sets this compound apart from these similar compounds is its chiral nature and specific functional groups, which confer unique biological and chemical properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
属性
IUPAC Name |
(2S)-piperazine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H/t4-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSDZBQLMGKPQS-FHNDMYTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370181 | |
| Record name | (S)-Piperazine-2-carboxylic acid dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158663-69-5 | |
| Record name | (S)-Piperazine-2-carboxylic acid dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-piperazine-2-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of (2S)-Piperazine-2-carboxylic acid dihydrochloride in organic synthesis?
A1: (2S)-Piperazine-2-carboxylic acid dihydrochloride serves as a crucial starting material for synthesizing various biologically active compounds and constructing chemical libraries. Specifically, it's utilized in the preparation of:
- Differentially protected 2-(hydroxymethyl)piperazines: This class of compounds are valuable intermediates in synthesizing more complex molecules. A study demonstrated an efficient synthesis of three such derivatives starting from (2S)-Piperazine-2-carboxylic acid dihydrochloride. []
- β-Turn Mimetics: These molecules mimic the β-turn secondary structure found in proteins, making them useful for studying protein-protein interactions and designing new therapeutics. A solid-supported synthesis of β-turn mimetics based on the hexahydropyrazino[1,2-a]pyrazine-1,2-dione scaffold has been reported, utilizing (2S)-Piperazine-2-carboxylic acid dihydrochloride as the starting point. []
Q2: Can you describe the synthetic strategy used to create β-turn mimetics from (2S)-Piperazine-2-carboxylic acid dihydrochloride?
A2: The synthesis of β-turn mimetics from (2S)-Piperazine-2-carboxylic acid dihydrochloride involves a multi-step process on a solid support:
- Cyclization and Cleavage: Subsequent steps involve amidation, further deprotection, coupling with a Boc-protected amino acid, and finally, a cyclization reaction that cleaves the target molecule from the resin. []
Q3: Are there any limitations or challenges associated with using (2S)-Piperazine-2-carboxylic acid dihydrochloride in these syntheses?
A3: While the cited research demonstrates successful applications of (2S)-Piperazine-2-carboxylic acid dihydrochloride, it is essential to acknowledge potential challenges:
- Optimization: The efficiency of the described synthesis of β-turn mimetics depends on the specific boronic acids, amines, and amino acids employed. Optimization of reaction conditions might be necessary for different combinations of building blocks. []
- Purification: Multi-step syntheses often require careful purification at each stage to isolate the desired product, which can impact the overall yield. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[3-[(Dimethylamino)carbonyl]-2-pyridinyl]sulfonyl]carbamic Acid Methyl Ester](/img/structure/B117754.png)

